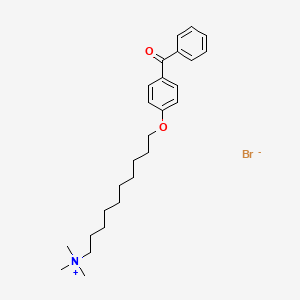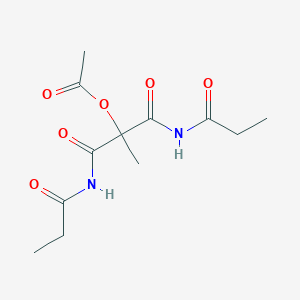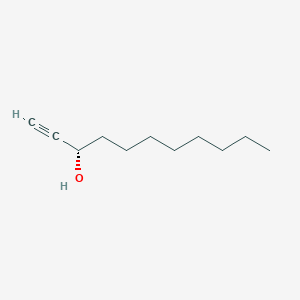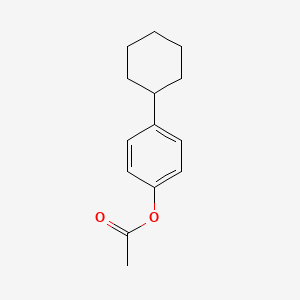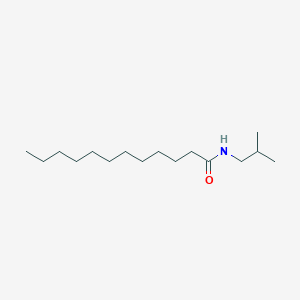
N-(2-methylpropyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)dodecanamide is an organic compound with the molecular formula C16H33NO. It is a type of amide, specifically a dodecanamide, where the amide nitrogen is substituted with a 2-methylpropyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-methylpropyl)dodecanamide can be synthesized through the reaction of dodecanoic acid (lauric acid) with 2-methylpropylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of 2-methylpropylamine. This process can be catalyzed by using coupling agents such as dicyclohexylcarbodiimide (DCC) or by employing direct heating methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where dodecanoic acid and 2-methylpropylamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylpropyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Dodecanoic acid derivatives.
Reduction: 2-methylpropylamine derivatives.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
N-(2-methylpropyl)dodecanamide has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)dodecanamide is primarily related to its surfactant properties. It can reduce surface tension and form micelles, which are useful in various applications such as drug delivery and emulsification. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and transport of hydrophobic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-propyldodecanamide: Similar structure but with a propyl group instead of a 2-methylpropyl group.
N-methyldodecanamide: Contains a methyl group on the amide nitrogen.
N-ethyldodecanamide: Contains an ethyl group on the amide nitrogen.
Uniqueness
N-(2-methylpropyl)dodecanamide is unique due to the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as solubility and reactivity
Propriétés
Numéro CAS |
68125-01-9 |
|---|---|
Formule moléculaire |
C16H33NO |
Poids moléculaire |
255.44 g/mol |
Nom IUPAC |
N-(2-methylpropyl)dodecanamide |
InChI |
InChI=1S/C16H33NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h15H,4-14H2,1-3H3,(H,17,18) |
Clé InChI |
KJXSXHGTHSJJMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


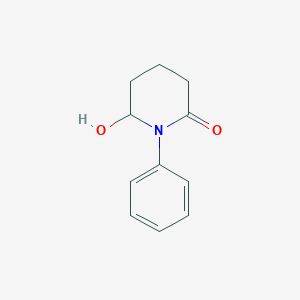
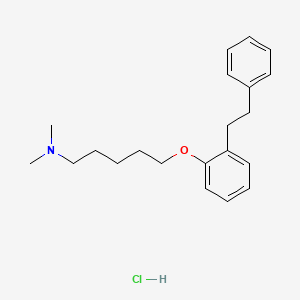
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
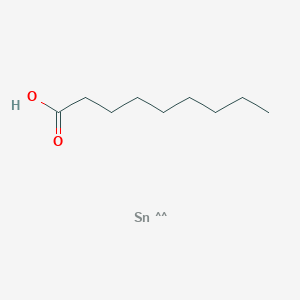
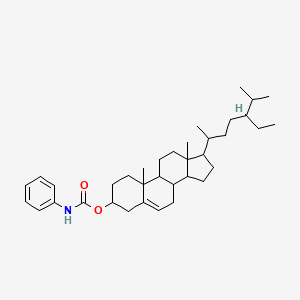
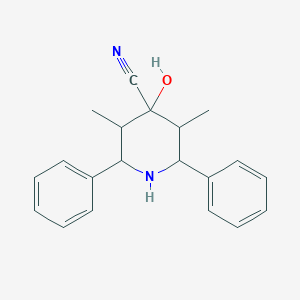

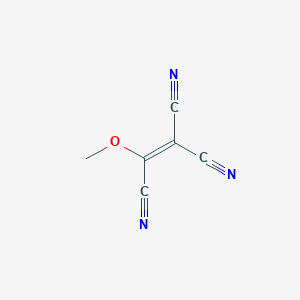
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
